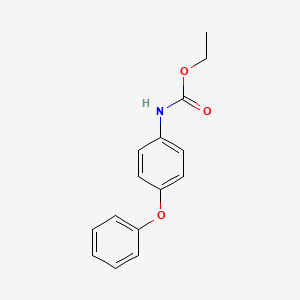

ethyl (4-phenoxyphenyl)carbamate

Description

Properties

IUPAC Name |

ethyl N-(4-phenoxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-2-18-15(17)16-12-8-10-14(11-9-12)19-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAFQHLBTUHDCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (4-phenoxyphenyl)carbamate can be synthesized through various methods. One common approach involves the reaction of substituted phenols with N-substituted carbamoyl chlorides. This versatile, one-pot procedure avoids the direct manipulation of sensitive reactants and offers an economical and efficient route to many compounds of interest . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthesis methods, such as the conversion of low-concentration CO2 into carbamates using Si(OMe)4 and DBU, is also explored for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-phenoxyphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles and electrophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyphenyl carbamate derivatives, while reduction may produce simpler carbamate compounds.

Scientific Research Applications

Ethyl (4-phenoxyphenyl)carbamate has a wide range of scientific research applications:

Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: It serves as an insect growth regulator, affecting the development and reproduction of insects.

Industry: It is used in the production of insecticides and other agricultural chemicals.

Mechanism of Action

Ethyl (4-phenoxyphenyl)carbamate exerts its effects by mimicking the action of natural juvenile hormones in insects. It binds to specific hormone receptors, disrupting the normal development and reproduction processes. This leads to the inhibition of molting and other growth-related activities, ultimately controlling insect populations .

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl Carbamate (Urethane)

- Structure : CH₃CH₂-O-CO-NH₂.

- Properties: A well-studied carcinogen (IARC Group 2A) found in alcoholic beverages like cachaça and Huangjiu. Ethyl carbamate forms via reactions between ethanol and urea, cyanate, or citrulline .

- Toxicity: Induces oxidative stress and carcinogenicity in rodent models, with mechanisms involving reactive oxygen species (ROS) generation .

- Regulatory Status : Regulated in spirits (e.g., Canada’s limit: 150 µg/L), though 42% of Brazilian cachaças exceed 210 µg/L .

Vinyl Carbamate

- Structure : CH₂=CH-O-CO-NH₂.

- Comparison: Potency: 10–50× more carcinogenic than ethyl carbamate in inducing lung adenomas, liver carcinomas, and skin tumors in mice . Mutagenicity: Mutagenic in Salmonella typhimurium assays with liver microsomes, unlike ethyl carbamate . Metabolism: Not a metabolite of ethyl carbamate but shares adduct formation pathways in hepatic DNA .

Ethyl N-Hydroxycarbamate

- Structure : CH₃CH₂-O-CO-NH-OH.

- Activity: Weak direct mutagenicity (2–3 revertants/µmol in S. typhimurium) and inhibited by liver preparations. Less carcinogenic than vinyl carbamate .

4-Phenoxyphenyl-Substituted Carbamates

- Features a 4-phenoxyphenyl group linked to an isoxazole ring, synthesized via catalyst-free aqueous ethanol methods . Ethyl (2,4-bis((4-fluorobenzyl)amino)phenyl)carbamate: A photostable retigabine derivative with Kv-7 channel activity .

- Key Differences: Lipophilicity: Bulky 4-phenoxyphenyl groups increase lipophilicity compared to simpler alkylcarbamates, affecting pharmacokinetics (e.g., log k values in HPLC) . Biological Activity: Substituents like phenoxy groups enhance binding affinity in drug candidates (e.g., resistance-modifying agents in MRSA treatments) .

Physicochemical and Toxicological Profiles

Q & A

Q. What computational tools are most effective for predicting the environmental fate of this compound?

- Methodological Answer : EPI Suite estimates biodegradation half-lives and bioaccumulation potential. Molecular docking with environmental enzymes (e.g., cytochrome P450) simulates metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.